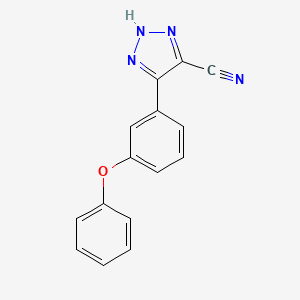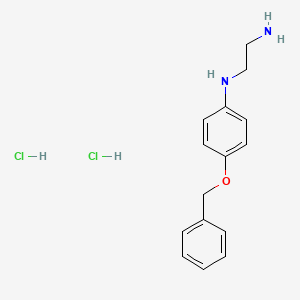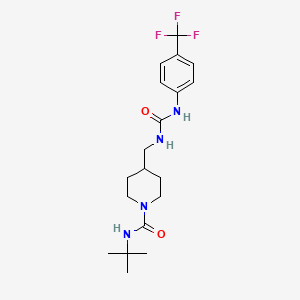
4-(3-苯氧基苯基)-1H-1,2,3-三唑-5-腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4-(3-phenoxyphenyl)-1H-1,2,3-triazole-5-carbonitrile” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also contains a phenoxyphenyl group and a carbonitrile group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving isocyanates . The synthesis of polyurea, for example, entails step-growth polymerization through the reaction of an isocyanate monomer/prepolymer and a polyamine .Molecular Structure Analysis
The molecular structure of this compound would likely be determined through techniques such as X-ray crystallography . Intermolecular interactions such as hydrogen bonding and π-π interactions could play a role in the stabilization of the crystal structure .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. For similar compounds, properties such as melting point, boiling point, solubility, and reactivity with other substances would be of interest .科学研究应用
Anti-Tubercular Agent
4-(3-phenoxyphenyl)-1H-1,2,3-triazole-5-carbonitrile: has shown promise as an anti-tubercular agent. Studies have demonstrated its effectiveness against both H37Rv and multi-drug-resistant strains of Mycobacterium tuberculosis at concentrations of 5.5 and 11 µg/mL, respectively . This compound and its derivatives could be pivotal in the development of new treatments for tuberculosis, especially in cases where current medications are ineffective.
Molecular Dynamics Studies
The compound’s potential as an anti-tubercular agent has been further explored through computational input and molecular dynamics studies . These studies help in understanding the interaction of the compound with various cellular targets, which is crucial for the design of more effective derivatives.
Intermolecular Interaction Analysis
Research has also focused on analyzing the intermolecular interactions of derivatives of 1,2,4-triazoles, which include 4-(3-phenoxyphenyl)-1H-1,2,3-triazole-5-carbonitrile . Understanding these interactions is essential for crystal engineering and designing materials with desired properties, which is highly relevant in pharmaceutical industries.
Pharmaceutical Drug Design
Due to the compound’s structural characteristics, it can be used in the design of pharmaceutical drugs. The presence of the phenoxyphenyl group and the triazole ring suggests that it could be incorporated into molecules with significant pharmacological activities .
Anti-Inflammatory Properties
Compounds with similar structures have been reported to exhibit anti-inflammatory properties. This suggests that 4-(3-phenoxyphenyl)-1H-1,2,3-triazole-5-carbonitrile could also be investigated for its potential use as an anti-inflammatory agent .
Structural Characterization and Drug Development
The structural characterization of such compounds is vital for drug development. The compound’s crystal structure and stability can influence its biological activity and effectiveness as a medication .
作用机制
属性
IUPAC Name |
5-(3-phenoxyphenyl)-2H-triazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O/c16-10-14-15(18-19-17-14)11-5-4-8-13(9-11)20-12-6-2-1-3-7-12/h1-9H,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOAIXQCQZIYEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C3=NNN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-(indolin-1-ylsulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2866292.png)


![2-methyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide](/img/structure/B2866295.png)
![N-[2-(5,7-Dichloro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2866297.png)

![2-({4-[(4-{[2-(3,4-difluoroanilino)-2-oxoethyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2866300.png)


![1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2866304.png)
![(Z)-S-(2-oxo-2-((3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)amino)ethyl) ethanethioate](/img/structure/B2866309.png)
![2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-(trifluoromethyl)benzyl)acetamide](/img/structure/B2866310.png)
![5,6-Dimethyl-4-(4-(pyrimidin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2866311.png)